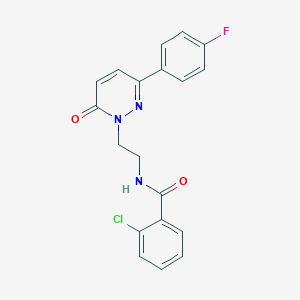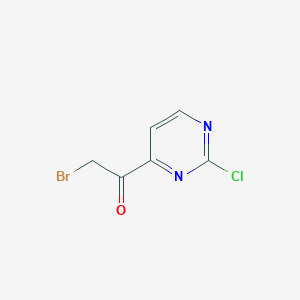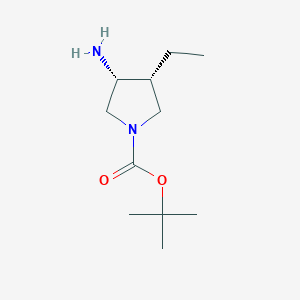![molecular formula C16H25N3O B2922590 3-methyl-N-[4-(4-methylpiperazin-1-yl)phenyl]butanamide CAS No. 400075-35-6](/img/structure/B2922590.png)
3-methyl-N-[4-(4-methylpiperazin-1-yl)phenyl]butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-methyl-N-[4-(4-methylpiperazin-1-yl)phenyl]butanamide is a chemical compound that features a piperazine ring, which is a common structural motif in medicinal chemistry
Mecanismo De Acción
Target of Action
The primary target of 3-methyl-N-[4-(4-methylpiperazin-1-yl)phenyl]butanamide is the Proto-oncogene tyrosine-protein kinase Src . This protein plays a crucial role in the regulation of cellular processes including cell division, migration, and survival.
Mode of Action
The compound interacts with its target, the Proto-oncogene tyrosine-protein kinase Src, by inhibiting its activity . This inhibition can lead to changes in cellular processes controlled by this protein, potentially altering cell division, migration, and survival.
Biochemical Pathways
Given its target, it is likely to impact pathways involvingcell cycle regulation and DNA repair .
Result of Action
The inhibition of Proto-oncogene tyrosine-protein kinase Src by this compound can lead to cell cycle arrest and activation of DNA repair mechanisms in response to DNA damage or unreplicated DNA . This can have significant effects at the molecular and cellular levels.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N-[4-(4-methylpiperazin-1-yl)phenyl]butanamide typically involves the reaction of 4-methylpiperazine with a suitable acylating agent. One common method involves the use of butanoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through nucleophilic acyl substitution, forming the desired amide bond .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
Análisis De Reacciones Químicas
Types of Reactions
3-methyl-N-[4-(4-methylpiperazin-1-yl)phenyl]butanamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with palladium catalyst.
Substitution Reagents: Halogenated compounds like bromoethane.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Amines.
Substitution: Halogenated derivatives.
Aplicaciones Científicas De Investigación
3-methyl-N-[4-(4-methylpiperazin-1-yl)phenyl]butanamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and intermediates.
Comparación Con Compuestos Similares
Similar Compounds
3,4-dimethyl-N-[4-(4-methylpiperazino)benzyl]benzamide: Shares a similar piperazine structure but differs in the substitution pattern on the benzene ring.
N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide: Contains additional pyridine and pyrimidine rings, making it more complex.
Uniqueness
3-methyl-N-[4-(4-methylpiperazin-1-yl)phenyl]butanamide is unique due to its specific substitution pattern and the presence of the butanamide group, which can influence its chemical reactivity and biological activity .
Propiedades
IUPAC Name |
3-methyl-N-[4-(4-methylpiperazin-1-yl)phenyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O/c1-13(2)12-16(20)17-14-4-6-15(7-5-14)19-10-8-18(3)9-11-19/h4-7,13H,8-12H2,1-3H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKZYSTMTUMHLFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NC1=CC=C(C=C1)N2CCN(CC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-(3,4-Dichlorophenyl)-3-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)urea](/img/structure/B2922509.png)

![2-bromo-N-[2-(2-chlorophenyl)-2-methoxyethyl]-5-methoxybenzamide](/img/structure/B2922511.png)

![1-methyl-4-phenyl-3-[1-(thiophene-3-carbonyl)piperidin-3-yl]-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B2922514.png)
![N-[1-[1-(4-Fluorophenyl)ethyl]-2-oxopyrrolidin-3-yl]prop-2-enamide](/img/structure/B2922515.png)

![(1-(1-((4'-Chloro-[1,1'-biphenyl]-3-yl)sulfonyl)piperidin-4-yl)pyrrolidin-2-yl)methanol](/img/structure/B2922518.png)
![1-{2',3',4',5'-tetrahydrospiro[oxane-4,1'-pyrrolo[1,2-a][1,4]diazepine]-2'-yl}prop-2-en-1-one](/img/structure/B2922519.png)
![(Z)-methyl 2-(2-((4-((4-methylpiperidin-1-yl)sulfonyl)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2922520.png)
![1-[(5-Bromo-2-fluorophenyl)methyl]-3-methylindole-2-carboxylic acid](/img/structure/B2922522.png)
![6-(4-Ethylphenyl)-3-(ethylthio)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2922527.png)

![1-(3-chloro-4-fluorophenyl)-8-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2922530.png)
